Fmoc-L-Tic(6-OH)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Tic(6-OH)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-L-Tic(6-OH)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group.
- The hydroxyl group on the tyrosine side chain is often protected or modified to achieve the desired reactivity.
- Common reagents include Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and bases like diisopropylethylamine (DIPEA).
Industrial Production Methods:
- Industrial production may involve large-scale synthesis using automated peptide synthesizers.
- The process includes multiple steps of protection, deprotection, and purification to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the side chain.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions may use reagents like thionyl chloride or tosyl chloride.
Major Products:
- Depending on the reaction, products can include modified peptides, ketones, aldehydes, or substituted derivatives.
Scientific Research Applications
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the development of peptide-based inhibitors or activators.
Medicine:
- Potential applications in developing therapeutic peptides.
- Investigated for its role in targeting specific biological pathways.
Industry:
- Utilized in the production of peptide-based materials.
- Employed in the synthesis of bioactive compounds for various applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with specific enzymes or receptors in biological systems.
- It may inhibit or activate certain pathways by mimicking or blocking natural substrates.
Comparison with Similar Compounds
Fmoc-L-Tyr-OH: Another Fmoc-protected tyrosine derivative.
Fmoc-L-Ser-OH: Fmoc-protected serine, similar in structure but with a different side chain.
Fmoc-L-Thr-OH: Fmoc-protected threonine, also used in peptide synthesis.
Uniqueness:
- The presence of the hydroxyl group on the side chain provides unique reactivity.
- Its specific structure allows for targeted modifications in peptide synthesis.
Properties
Molecular Formula |
C25H21NO5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
InChI Key |
CIRUVUFIOMTUNA-QHCPKHFHSA-N |
Isomeric SMILES |
C1[C@H](N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C(N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.